(2-Tert-butylpyrimidin-5-yl)methanol
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Overview
Description
(2-Tert-butylpyrimidin-5-yl)methanol is an organic compound with the molecular formula C9H14N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The tert-butyl group attached to the pyrimidine ring enhances its stability and reactivity, making it a valuable compound in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tert-butylpyrimidin-5-yl)methanol typically involves the reaction of 2-tert-butylpyrimidine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrimidine nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
(2-Tert-butylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-tert-butylpyrimidine-5-carboxylic acid.
Reduction: Formation of 2-tert-butyl-1,2,3,4-tetrahydropyrimidine-5-yl)methanol.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
(2-Tert-butylpyrimidin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Tert-butylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butylpyrimidine: Lacks the methanol group, making it less reactive in certain chemical reactions.
5-Hydroxymethyl-2-tert-butylpyrimidine: Similar structure but with a hydroxymethyl group instead of a methanol group.
2-Tert-butyl-4,6-dimethylpyrimidine: Contains additional methyl groups, altering its chemical properties and reactivity.
Uniqueness
(2-Tert-butylpyrimidin-5-yl)methanol is unique due to the presence of both the tert-butyl and methanol groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
(2-tert-butylpyrimidin-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)8-10-4-7(6-12)5-11-8/h4-5,12H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHBRWIYJRVZCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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